molecular formula C15H22O2 B7873459 4-(4-Tert-butylphenyl)oxan-4-ol

4-(4-Tert-butylphenyl)oxan-4-ol

Cat. No.: B7873459
M. Wt: 234.33 g/mol
InChI Key: IROWUIWBMZZNKN-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenyl)oxan-4-ol is a six-membered tetrahydropyran (oxane) derivative substituted at the 4-position with a hydroxyl group and a para-tert-butylphenyl moiety. Its molecular formula is C₁₅H₂₂O₂, with a molecular weight of 234.34 g/mol. The tert-butyl group enhances steric bulk and hydrophobicity, influencing solubility and reactivity. This compound is primarily used in research settings, particularly in organic synthesis and materials science, where its stability and hydrophobic interactions are leveraged .

Properties

IUPAC Name

4-(4-tert-butylphenyl)oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-14(2,3)12-4-6-13(7-5-12)15(16)8-10-17-11-9-15/h4-7,16H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROWUIWBMZZNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-Tert-butylphenyl)oxan-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-tert-butylphenol and an appropriate oxirane derivative.

    Reaction Conditions: The reaction is usually carried out under acidic or basic conditions to facilitate the opening of the oxirane ring and subsequent formation of the oxan-4-ol structure.

Chemical Reactions Analysis

4-(4-Tert-butylphenyl)oxan-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxan-4-ol moiety to an alcohol or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used, but can include a range of oxidized, reduced, or substituted derivatives.

Scientific Research Applications

4-(4-Tert-butylphenyl)oxan-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects or use as a pharmaceutical intermediate.

    Industry: It can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylphenyl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and binding affinity, while the oxan-4-ol moiety may participate in hydrogen bonding and other interactions. Detailed studies on its mechanism of action are limited, but it is likely to involve modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Structural Analogues in the Oxan-4-ol Family

4-[(Dimethylamino)methyl]oxan-4-ol (CAS: 84186-10-7)
  • Molecular Formula: C₈H₁₇NO₂
  • Molecular Weight : 159.23 g/mol
  • Key Features: A polar dimethylamino group replaces the tert-butylphenyl group, increasing solubility in polar solvents like acetone or ethanol. Purity ≥95%, primarily used as a lab reagent for small-molecule synthesis .
4-(1-Methyl-1H-pyrazol-5-yl)oxan-4-ol (CAS: 1341353-18-1)
  • Molecular Formula : C₉H₁₄N₂O₂
  • Molecular Weight : 182.22 g/mol
  • Key Features : A pyrazole substituent introduces nitrogen-based hydrogen bonding capabilities. This compound serves as a versatile scaffold in pharmaceutical research due to its heterocyclic nature .

Comparison Insight: The tert-butylphenyl group in 4-(4-Tert-butylphenyl)oxan-4-ol confers greater hydrophobicity compared to polar analogues, making it more suitable for applications requiring non-polar interactions, such as lipid bilayer studies or polymer additives.

Tert-Butyl-Substituted Phenols

4-tert-Butylphenol (CAS: 98-54-4)
  • Molecular Formula : C₁₀H₁₄O
  • Molecular Weight : 150.22 g/mol
  • Key Features: A simple phenol derivative with a para-tert-butyl group. Low water solubility (0.1 g/L at 25°C) and high thermal stability. Widely used in industrial resins and surfactants .

Comparison Insight: While both compounds share the tert-butylphenyl group, this compound’s oxane ring reduces acidity (pKa ~12–14 vs. phenol’s ~10) and enhances resistance to oxidation, broadening its utility in non-aqueous reaction systems .

Tert-Butylphenyl-Containing Heterocycles

4-(4-Tert-butylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine (CAS: 1354923-96-8)
  • Molecular Formula : C₁₈H₂₀N₄S
  • Molecular Weight : 309.43 g/mol
  • Key Features : A pyrimidine core with tert-butylphenyl and thiophene groups. Used in optoelectronic materials due to its conjugated π-system and thermal stability (decomposes >300°C) .
4-(4-Tert-butylphenyl)-2-Methylindene (CAS: 213381-88-5)
  • Molecular Formula : C₂₀H₂₂
  • Molecular Weight : 262.39 g/mol
  • Key Features : A polycyclic hydrocarbon with a tert-butylphenyl substituent. Boiling point: 389.4°C (predicted). Applied in synthesizing heterophasic propylene copolymers for industrial plastics .

Comparison Insight :
this compound lacks the extended conjugation seen in pyrimidines or indenes, limiting its use in electronics. However, its hydroxyl group enables hydrogen bonding, making it a candidate for supramolecular chemistry .

Host-Guest Interaction Studies

Phosphine ligands like diphenyl[4-(4-tert-butylphenyl)-phenyl]phosphine (Kf ~10²) and AdTPP (Kf ~2×10²) demonstrate that tert-butyl groups enhance host-guest binding in supercritical CO₂ (scCO₂) by mitigating solvent competition.

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